molecular formula C12H23NS B12994828 N-Cycloheptyl-2,2-dimethylthietan-3-amine

N-Cycloheptyl-2,2-dimethylthietan-3-amine

Cat. No.: B12994828
M. Wt: 213.38 g/mol
InChI Key: PHJTTXPSQVINGW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2,2-dimethylthietan-3-amine is an organic compound characterized by a cycloheptyl group attached to a thietan ring, which is further substituted with two methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cycloheptyl-2,2-dimethylthietan-3-amine typically involves the reaction of cycloheptylamine with 2,2-dimethylthietan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted thietan derivatives.

Scientific Research Applications

N-Cycloheptyl-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-Cycloheptyl-2,3-dimethoxybenzamide
  • N-Cycloheptyl-2-(3,5-dimethyl-1-piperidinyl)acetamide
  • N-Cyclohexyl-2-pyrrolidone

Comparison: N-Cycloheptyl-2,2-dimethylthietan-3-amine is unique due to its thietan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-cycloheptyl-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C12H23NS/c1-12(2)11(9-14-12)13-10-7-5-3-4-6-8-10/h10-11,13H,3-9H2,1-2H3

InChI Key

PHJTTXPSQVINGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2CCCCCC2)C

Origin of Product

United States

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